molecular formula C28H41ClN4O3S B215198 N-[4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyltridecanamide

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyltridecanamide

Cat. No. B215198
M. Wt: 549.2 g/mol
InChI Key: FIXOSOVIXUXCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyltridecanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been shown to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and TXK. In

Mechanism of Action

TAK-659 exerts its therapeutic effects by inhibiting the activity of several kinases, including BTK, ITK, and TXK. These kinases play a crucial role in the activation of B-cells and T-cells, which are involved in the immune response. By inhibiting these kinases, TAK-659 can prevent the proliferation and activation of cancer cells and suppress the immune response, leading to anti-inflammatory effects.
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit potent inhibitory activity against several kinases, leading to a reduction in the proliferation and activation of cancer cells and the suppression of the immune response. In preclinical studies, TAK-659 has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its potent inhibitory activity against several kinases and its potential therapeutic applications in various diseases. However, TAK-659 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing lab experiments.

Future Directions

For research on TAK-659 include the identification of biomarkers that can predict response to treatment, the development of combination therapies to enhance its therapeutic effects, and the exploration of its potential applications in other diseases.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-chloro-3-nitropyridine with piperazine to form 4-(3-nitrophenyl)piperazine. The nitro group is then reduced to an amino group, followed by the reaction with 3-(4-aminopyridin-3-yl)benzenesulfonamide to form TAK-659. The final product is obtained after purification and characterization.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells, particularly in hematological malignancies such as B-cell lymphoma and chronic lymphocytic leukemia. TAK-659 has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

properties

Product Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyltridecanamide

Molecular Formula

C28H41ClN4O3S

Molecular Weight

549.2 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyltridecanamide

InChI

InChI=1S/C28H41ClN4O3S/c1-2-3-4-5-6-7-8-9-10-11-15-28(34)31-37(35,36)27-23-30-17-16-26(27)33-20-18-32(19-21-33)25-14-12-13-24(29)22-25/h12-14,16-17,22-23H,2-11,15,18-21H2,1H3,(H,31,34)

InChI Key

FIXOSOVIXUXCFQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(=O)NS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CCCCCCCCCCCCC(=O)NS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.